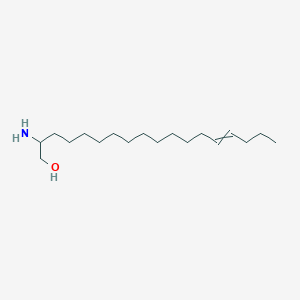

2-Aminooctadec-14-EN-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

89962-22-1 |

|---|---|

Molecular Formula |

C18H37NO |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

2-aminooctadec-14-en-1-ol |

InChI |

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,18,20H,2-3,6-17,19H2,1H3 |

InChI Key |

BQVDPIUYKUJERZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCCCCCCCCCC(CO)N |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Quantification of 2 Aminooctadec 14 En 1 Ol

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is indispensable not only as a detector for chromatography but also as a standalone tool for structural analysis.

A significant analytical challenge is the differentiation of 2-Aminooctadec-14-EN-1-OL from its structural isomers. These include stereoisomers (e.g., D-erythro vs. L-threo configurations) and constitutional isomers, particularly those with different double bond positions (e.g., 2-Aminooctadec-13-EN-1-OL). While these isomers may have identical mass-to-charge ratios and similar chromatographic retention times, they can possess distinct biological functions.

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. In an IM-MS instrument, ions are propelled through a drift tube filled with an inert buffer gas. Ions with a more compact three-dimensional structure experience fewer collisions with the gas and travel faster, resulting in a shorter drift time. Conversely, more extended or "floppy" structures have a larger collision cross-section (CCS) and exhibit longer drift times.

The table below illustrates how IM-MS can differentiate between isomeric long-chain bases.

| Analyte | m/z of [M+H]⁺ | Distinguishing Feature (IM-MS) | Analytical Outcome |

|---|---|---|---|

| This compound | 298.30 | Unique Collision Cross-Section (CCS) value | Baseline separation from positional isomers. |

| 2-Aminooctadec-13-EN-1-OL (Isomer) | 298.30 | Different CCS value due to altered shape | Resolved as a separate peak in the drift time dimension. |

| 2-Aminooctadecan-1-ol (Saturated analog) | 300.32 | Different m/z and distinct CCS value | Separated by both mass and ion mobility. |

Table of Mentioned Compounds

| Compound Name | Abbreviation (if used) |

|---|---|

| This compound | |

| 2-Aminooctadec-13-EN-1-OL | |

| 2-Aminooctadecan-1-ol | |

| Acetonitrile | |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Methanol (B129727) | |

| o-phthalaldehyde | OPA |

| 2-mercaptoethanol | |

| Trimethylchlorosilane | TMCS |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) stands out as a powerful tool for the analysis of complex lipids like this compound due to its unparalleled resolution and mass accuracy. ulisboa.ptmdpi.commdpi.com This high-resolution capability allows for the reliable assignment of molecular formulas to detected ions. mdpi.com The principle of FTICR MS involves the measurement of an ion's cyclotron frequency within a fixed magnetic field to determine its mass-to-charge ratio (m/z). mdpi.commdpi.com This technique is particularly well-suited for metabolomics and lipidomics research, offering sensitivity with mass accuracy in the parts per billion (ppb) range. mdpi.com

In the context of sphingolipid analysis, FTICR MS can provide valuable insights into the composition of complex biological samples. nerc.ac.uk For instance, the high resolving power of FTICR MS enables the separation of isobaric and isomeric species, which is crucial for distinguishing between different lipid molecules that have the same nominal mass. mdpi.com While techniques like direct laser desorption ionization (DLDI) can provide representative ions without extensive sample preparation, electrospray ionization (ESI) coupled with FTICR MS offers comprehensive data on products and byproducts. nih.gov The use of FTICR MS has proven to be a potent analytical method for examining the chemical signatures of various molecules, including those found in complex matrices. ulisboa.pt

However, the application of FTICR MS is not without its challenges. The large and complex datasets generated, along with potentially long acquisition times and the high cost of instrumentation, can be impediments to its routine use. mdpi.com Despite these limitations, the detailed and reliable characterization of the metabolome, including sphingolipids, underscores the significant advantages of FTICR MS. mdpi.com

| Feature | Description | Reference |

| High Resolution | Capable of resolving power in the range of 10^5–10^6. | mdpi.com |

| Mass Accuracy | Achieves sub-parts-per-million (ppb) mass accuracy. | mdpi.commdpi.com |

| Sensitivity | Can detect compounds at very low concentrations. | mdpi.com |

| Structural Confirmation | Provides a high degree of confidence in metabolite identification. | mdpi.commdpi.com |

| Isobaric/Isomeric Separation | Easily separates ions with the same nominal mass but different elemental compositions or structures. | mdpi.com |

Ozonolysis-coupled Mass Spectrometry for Double Bond Localization

Determining the precise location of the carbon-carbon double bond in unsaturated lipids like this compound is a significant analytical challenge, as standard mass spectrometry techniques often fail to distinguish between positional isomers. nih.govnih.gov Ozonolysis-coupled mass spectrometry has emerged as a robust method to address this challenge. nih.govresearchgate.net This technique involves the chemical cleavage of the double bond by ozone, which results in the formation of diagnostic fragment ions that reveal the original position of unsaturation. nih.govnih.gov

Several approaches to ozonolysis-coupled mass spectrometry have been developed, including online methods like ozone electrospray ionization mass spectrometry (OzESI-MS) and ozone-induced dissociation (OzID). nih.gov In OzESI-MS, ozone is introduced into the electrospray ionization source, leading to the fragmentation of unsaturated lipids and the generation of ions that are diagnostic of the double bond's location. nih.gov This method has been successfully applied to a wide range of lipids, producing a pair of chemically induced fragment ions for each double bond. nih.gov

Another approach involves an online, solution-phase reactor where ozone is generated by a low-pressure mercury lamp. nih.govnih.gov The resulting aldehyde products from the cleavage are then analyzed by mass spectrometry. nih.govnih.gov This method is versatile and can be coupled with liquid chromatography and ion mobility-mass spectrometry for even more specific structural characterization. nih.govnih.gov The conversion efficiency of this reaction can be controlled by adjusting the flow rate through the ozonolysis device. nih.govnih.gov Even ambient ozone in a laboratory setting can be sufficient to induce ozonolysis on lipids deposited on surfaces, which can then be analyzed by techniques like desorption electrospray ionization mass spectrometry (DESI-MS). rsc.org

| Technique | Principle | Advantages | Reference |

| OzESI-MS | Ozone is introduced into the ESI source, causing fragmentation at the double bond. | On-line analysis, applicable to a broad range of lipids. | nih.gov |

| Online Solution-Phase Reactor | Ozone is generated by a mercury lamp and reacts with lipids in a flow-cell. | Tunable conversion efficiency, can be coupled with LC and IM-MS. | nih.govnih.gov |

| Ambient Ozonolysis with DESI-MS | Lipids react with ambient ozone on a surface before analysis. | Simple, requires no special ozone generator. | rsc.org |

Method Development and Validation for Reproducible Analysis

Optimization of Derivatization and Extraction Protocols

The accurate analysis of this compound often requires meticulous optimization of derivatization and extraction protocols to ensure efficient recovery and compatibility with analytical instrumentation. nih.gov The choice of extraction method is critical for isolating the lipid from its biological matrix. A common approach involves a rapid, single-phase extraction, followed by partitioning to recover the lipids in a chloroform-rich phase. lipidmaps.org

Derivatization can be employed to enhance the detectability of the analyte or to introduce specific functionalities that aid in its characterization. For instance, derivatizing lipids with a terminal alkyne group allows for their detection via "click chemistry" by reacting them with an azido-derivatized coumarin (B35378) compound. google.com This results in a fluorescently tagged lipid that can be readily detected. google.com The optimization of this reaction may involve adjusting the concentration of the derivatizing agent and the reaction conditions to achieve complete derivatization of the target lipid. google.com

Furthermore, in the context of mass spectrometry, derivatization can be used to facilitate the determination of double bond positions. Pre-treatment of phospholipids (B1166683) with osmium tetroxide, for example, leads to dihydroxylated lipids that produce characteristic cleavage patterns upon collision-induced dissociation (CID), thereby identifying the initial double bond location. nih.gov

Establishing Detection Limits and Quantitative Capabilities

A crucial aspect of method validation is determining the detection limits and quantitative capabilities for this compound. This ensures that the analytical method is sensitive enough to measure biologically relevant concentrations and can provide accurate quantitative data. The limit of detection (LOD) is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise.

For quantitative analysis using mass spectrometry, the use of internal standards is paramount. lipidmaps.org Ideally, these are stable isotope-labeled versions of the analyte, such as deuterium-labeled standards. lipidmaps.org These standards are added to the sample at a known concentration and co-elute with the endogenous analyte. By comparing the signal intensity of the analyte to that of the internal standard, variations in sample preparation and instrument response can be normalized, leading to more accurate quantification. lipidmaps.org For example, in the analysis of triacylglycerols and diacylglycerols, a series of deuterium-labeled internal standards with the deuterium (B1214612) atoms on the glycerol (B35011) backbone were synthesized to normalize the ion signal for each neutral loss scan. lipidmaps.org

The development of highly sensitive analytical platforms, such as those combining nano-liquid chromatography with mass spectrometry (nLC-MS), has significantly improved detection limits, allowing for the measurement of lipids at sub-femtomole levels. uni-due.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including the stereochemical and positional analysis of this compound. nih.govwikipedia.orgebsco.com NMR provides information about the chemical environment of individual atoms within a molecule, allowing for the determination of its constitution, conformation, and configuration. leibniz-fmp.de

For complex molecules like sphingolipids, advanced NMR methods are often required. leibniz-fmp.de Techniques based on anisotropic parameters, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), have proven to be powerful tools for determining the complete structure, including the stereochemistry, of challenging organic molecules. leibniz-fmp.de By measuring RDCs in weakly aligning media, it is possible to determine the relative configuration of stereocenters that may be difficult to resolve using other methods. leibniz-fmp.de

In the context of positional analysis, 13C NMR is particularly useful for distinguishing between different types of branching in long-chain molecules. mdpi.comkinampark.com By analyzing the chemical shifts of specific carbon atoms, it is possible to differentiate between short-chain and long-chain branches. mdpi.comkinampark.com For example, the analysis of Cβ resonances in polyethylene (B3416737) can discriminate between hexyl-type short-chain branches and long-chain branches. mdpi.com This principle can be extended to the analysis of the alkyl chain of this compound to confirm the position of the double bond and any other structural features. Furthermore, NMR titration experiments can be used to study the interactions of long-chain fatty acylcarnitines with proteins, providing insights into substrate recognition. nih.gov Combining NMR data with mass spectrometry provides a complementary and powerful approach for the comprehensive structural characterization of lipids. nih.govacs.org

Structure Activity Relationship Sar Investigations of 2 Aminooctadec 14 En 1 Ol Analogues

Impact of Alkene Position and Stereochemistry on Biological Mechanisms

The position and stereochemistry of the double bond within the long aliphatic chain of sphingoid bases are critical determinants of their biological activity. While natural sphingosine (B13886) typically possesses a trans-double bond at the C4-C5 position, synthetic analogues with the double bond at different locations, including the C14 position in 2-aminooctadec-14-en-1-ol, exhibit varied biological effects.

Furthermore, the position of the double bond can affect intramolecular interactions, such as those between the charged amino group and the π-system of the alkene, which in turn modulates the molecule's three-dimensional conformation and its recognition by biological targets. Studies on synthetic analogues where the C4-C5 double bond is incorporated into an aromatic or heteroaromatic system have demonstrated that such modifications can lead to potent biological activity, highlighting the importance of the electronic and steric properties conferred by the unsaturation. core.ac.uk The stereochemistry of alkenes is a critical factor in their biological recognition. The E/Z notation is used to describe the arrangement of substituents around a double bond, providing a more precise description than the cis/trans system, especially for complex molecules. diabetesjournals.org

Table 1: Impact of Alkene Modifications on Biological Activity

| Analogue Type | Structural Modification | Impact on Biological Mechanism |

| Positional Isomers | Shifting the double bond from the natural C4 position. | Alters molecular shape and intramolecular interactions, affecting enzyme and receptor binding. |

| Stereochemical Isomers | Changing from trans (E) to cis (Z) geometry. | Introduces a kink in the lipid chain, disrupting packing in membranes and altering protein interactions. |

| Aromatic Analogues | Incorporation of the double bond into a phenyl or other aromatic ring. core.ac.uk | Creates a rigid, planar system that can enhance binding to specific biological targets through π-stacking interactions. clockss.org |

Influence of Amino and Hydroxyl Group Modifications on Bioactivity

The amino and hydroxyl groups are the polar head of the sphingoid base and are pivotal for its biological functions, participating in a network of hydrogen bonds that are crucial for interactions with proteins and other lipids. core.ac.uk Modifications to these functional groups have been extensively studied to probe their roles and to develop new bioactive compounds.

Derivatization of the primary amino group, for instance through N-acetylation or N-methylation, has been shown to significantly alter biological activity. nih.govnih.gov In some cases, a free primary amino group is essential for activity, such as for the inhibition of ceramide synthase by certain toxins that mimic sphingoid bases. nih.gov The replacement of the amino group with other functionalities, like a 3-hydroxypyridinium (B1257355) group, has also been explored, leading to analogues with distinct toxicological profiles. nih.gov

Similarly, the hydroxyl groups, particularly the primary hydroxyl at C1 and the secondary hydroxyl at C3, are critical for the biological activity of many sphingoid bases. core.ac.uk The synthesis of analogues with modified or protected hydroxyl groups has been a key strategy in SAR studies. For example, the development of photoswitchable ceramide probes often involves modifications to the acyl chain attached to the amino group, but the integrity of the hydroxyl groups is often maintained to preserve biological relevance. biologists.com The synthesis of novel 1-O-alkylglycerols derived from ricinoleic acid, which possess a hydroxyl group within the alkyl chain, has shown that this feature can significantly influence antimicrobial activity. mdpi.com

Table 2: Bioactivity of Analogues with Modified Amino and Hydroxyl Groups

| Modification | Example Analogue | Observed Biological Effect | Reference |

| N-acetylation | N-acetyl-fumonisin B₁ | Retains inhibitory activity against ceramide synthase. | nih.gov |

| N-methylation | N-methyl-safingol | Exhibits altered metabolism and biological activity compared to the parent compound. | nih.gov |

| Amino group replacement | 3-hydroxypyridinium fumonisin | Shows similar phytotoxic and cytotoxic effects to amino-fumonisins. | nih.gov |

| Hydroxyl group modification | (9Z)-18-aminooctadec-9-en-2-ol | Used for structure-activity studies to understand the role of the hydroxyl group. | db-thueringen.de |

| Schiff base formation | Schiff base analogues of methyl-12-aminooctadec-9-enoate | Substituents on the aromatic aldehyde modulate antimicrobial and anti-biofilm activities. | researchgate.net |

Chain Length and Saturation Effects on Mechanistic Outcomes

The length and degree of saturation of the aliphatic chain of sphingoid bases are crucial for their physical properties and biological functions. These lipids are integral components of cell membranes, and variations in their hydrophobic tail affect membrane fluidity, thickness, and the formation of specialized domains like lipid rafts. nih.gov Mammalian sphingolipids exhibit a range of chain lengths, typically from 12 to 26 carbons, with C18 being the most common. nih.gov

Studies on ceramide analogues with varying sphingoid base lengths (from C12 to C20) have shown that the length of the sphingoid base significantly impacts the membrane behavior of these molecules. nih.gov Shorter chain sphingoid bases are likely to have different biophysical properties compared to their longer-chain counterparts, which can translate to distinct effects on membrane-associated processes. nih.gov For example, the ability of ceramides (B1148491) to induce changes in membrane structure is dependent on the length of both the sphingoid base and the N-acyl chain. nih.gov

The saturation of the alkyl chain also plays a critical role. The presence of double bonds, as discussed in section 5.1, introduces conformational constraints. A fully saturated chain, as found in sphinganine (B43673), is more flexible than an unsaturated one. This difference in flexibility and shape affects how these molecules pack within membranes and interact with other lipids and proteins. Recent research has highlighted that ceramides with different acyl chain lengths have distinct biological effects; for instance, C16 ceramide is often associated with promoting apoptosis, while very-long-chain (C22 and C24) ceramides may have protective roles. researchgate.net The balance between saturated and unsaturated sphingolipids, as well as their chain length, is therefore critical for cellular homeostasis. diabetesjournals.org

Table 3: Effect of Chain Length and Saturation on Biological Outcomes

| Structural Feature | Example | Effect on Mechanistic Outcome | Reference |

| Chain Length | |||

| Short-chain (e.g., C12-C14) | C12- and C14-sphingoid bases in insects | Altered membrane biophysical properties compared to longer chains. | nih.gov |

| Long-chain (e.g., C16-C18) | C16-ceramide | Promotes apoptosis in various cell types. | researchgate.net |

| Very-long-chain (e.g., C22-C24) | C24-ceramide | Protects against apoptosis and improves insulin (B600854) signaling. | diabetesjournals.orgresearchgate.net |

| Saturation | |||

| Saturated | Sphinganine (dihydrosphingosine) | Increased conformational flexibility, leading to different membrane packing and biological activity compared to sphingosine. | core.ac.uk |

| Monounsaturated | Sphingosine | The trans double bond provides rigidity and is crucial for many signaling functions. | core.ac.uk |

Stereochemical Control and its Role in Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to biological recognition. longdom.orgnumberanalytics.com Enzymes and receptors are chiral entities that can distinguish between different stereoisomers of a substrate or ligand, often with high specificity. For sphingoid bases, the stereochemistry at the C2 amino and C3 hydroxyl groups is particularly important. The naturally occurring D-erythro (2S, 3R) stereochemistry is essential for the proper metabolism and signaling functions of most sphingolipids. libretexts.org

The synthesis of stereoisomers of natural sphingoid bases has been a powerful tool to investigate the importance of stereochemistry. For example, the L-threo isomer of sphinganine, known as safingol, exhibits different biological activities from its natural D-erythro counterpart, including anticancer properties, partly because it is a poorer substrate for the enzymes that metabolize natural sphingolipids. units.it This highlights the stereospecificity of the enzymes involved in sphingolipid metabolism.

The development of synthetic methods that allow for precise control over the stereochemistry of sphingoid base analogues is therefore of great importance. researchgate.net Such methods enable the creation of novel compounds with potentially enhanced or different biological activities. The ability to synthesize all possible stereoisomers of a particular analogue allows for a thorough investigation of the stereochemical requirements for a specific biological effect, which is invaluable for the design of new therapeutic agents. chemrxiv.org

Table 4: Importance of Stereochemistry in Biological Recognition

| Stereoisomer | Key Stereochemical Feature | Consequence for Biological Recognition | Reference |

| D-erythro-sphingosine (natural) | (2S, 3R) configuration | Recognized by enzymes of sphingolipid metabolism (e.g., sphingosine kinases, ceramide synthases). | libretexts.org |

| L-threo-sphinganine (safingol) | (2S, 3S) configuration | Poor substrate for sphingosine kinase, leading to different biological outcomes and use as an anticancer agent. | units.it |

| Enantiomers (e.g., ent-sphingomyelin) | Mirror image of the natural molecule | Exhibits different intermolecular interactions, leading to immiscibility with the natural isomer in membrane domains. | nih.gov |

| Diastereomers | Different configuration at one or more, but not all, stereocenters | Often show significantly different or no biological activity compared to the natural isomer. | chemrxiv.org |

Derivatization Effects on Intramolecular and Intermolecular Interactions

The derivatization of the core structure of this compound can significantly alter both its intramolecular and intermolecular interactions, thereby modulating its biological activity. Intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, play a crucial role in determining the molecule's preferred conformation. mdpi.comarxiv.org These interactions can be influenced by the introduction of substituents. For instance, substituting the hydrogen atoms on the nitrogen with electron-donating groups can enhance the strength of the O-H---N intramolecular hydrogen bond. arxiv.org This, in turn, can affect how the molecule presents itself to its biological targets.

Furthermore, the introduction of fluorine atoms can modulate the electronic properties and metabolic stability of the molecule. The synthesis of gem-difluorinated analogues is a strategy used to create compounds with potentially enhanced biological activities. mdpi.com The balance between intra- and intermolecular forces is delicate, and even small structural modifications can shift this balance, leading to significant changes in biological function. mdpi.com

Table 5: Effects of Derivatization on Molecular Interactions

| Derivatization Strategy | Example of Modification | Impact on Interactions | Application |

| Modulating Intramolecular H-bonds | N-alkylation of the amino group | Strengthens the O-H---N hydrogen bond, altering the conformational equilibrium. arxiv.orgrsc.org | Fine-tuning the bioactive conformation for improved target binding. |

| Introducing Reporter Groups | Addition of an azide (B81097) or alkyne group ("clickable" analogues) | Allows for covalent attachment of fluorescent or affinity tags via click chemistry. biologists.com | Tracking lipid metabolism and localization within cells. |

| Photo-crosslinking | Incorporation of a diazirine ring | Upon UV activation, forms a covalent bond with nearby molecules, capturing transient interactions. researchgate.net | Identifying protein-lipid interactions in their native membrane environment. |

| Fluorination | Replacement of hydrogen atoms with fluorine | Alters electronic properties, metabolic stability, and can influence intermolecular interactions. mdpi.com | Creating more potent or stable therapeutic analogues. |

Computational Chemistry Approaches for Understanding 2 Aminooctadec 14 En 1 Ol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are cornerstones of computational biochemistry, used to predict the behavior of molecules over time.

Prediction of Conformational Preferences and Flexibility

No studies were found that specifically predict the conformational preferences and flexibility of 2-Aminooctadec-14-EN-1-OL. Such a study would involve computational methods to explore the molecule's potential shapes (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its biological targets.

Simulation of Interactions with Biological Membranes and Proteins

There is no available research on the simulation of this compound interacting with biological membranes or proteins. These simulations would be vital for understanding its potential role in cell signaling or as a structural component of membranes. They could reveal how the molecule inserts into a lipid bilayer and its orientation, as well as predict potential binding sites on proteins.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic properties of a molecule, offering a fundamental understanding of its stability and reactivity.

Analysis of Reaction Pathways in Biosynthesis and Degradation

A search of the literature yielded no quantum chemical analyses of the biosynthetic or degradation pathways of this compound. Such studies would typically involve calculating the transition states and reaction energies for the chemical steps involved in its formation and breakdown in biological systems.

Investigation of Non-Covalent Interactions

Types of Non-Covalent Interactions Relevant to this compound

| Interaction Type | Potential Role | Status of Research |

|---|---|---|

| Hydrogen Bonding | Mediated by the amine and hydroxyl groups, crucial for protein and lipid interactions. | Not Investigated |

| Van der Waals Forces | Dominant in the hydrophobic alkyl chain, important for membrane insertion. | Not Investigated |

Docking Studies to Elucidate Receptor Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. There are no published docking studies for this compound. Such research would be instrumental in identifying potential protein targets and understanding the molecular basis of its biological activity.

Development of Predictive Models for Biological Activities (e.g., Quantitative Structure-Activity Relationships, QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov For a unique molecule like this compound, a sphingoid base analog, developing QSAR models can provide significant insights into its potential biological functions and guide the synthesis of new, more potent derivatives. This section will detail the hypothetical development of a QSAR model for this compound and its analogs, based on established methodologies for similar bioactive lipids.

The development of a robust QSAR model follows a structured workflow, beginning with the compilation of a relevant dataset and culminating in a statistically validated predictive model.

Dataset Compilation and Curation

The foundational step in QSAR modeling is the assembly of a high-quality dataset of compounds with their corresponding biological activities. For this compound, this would involve gathering data for a series of structurally related sphingoid bases and measuring their activity against a specific biological target. This target could be an enzyme in the sphingolipid metabolic pathway, such as sphingosine (B13886) kinase, or a receptor that is modulated by these lipids. acs.orgnih.gov Publicly available databases such as ChEMBL and PubChem are valuable resources for such information, although a curated dataset specific to sphingoid base analogs may need to be compiled from scientific literature.

A hypothetical dataset for a QSAR study on this compound and its analogs might look like the following:

| Compound ID | Structure | Biological Activity (IC50, µM) |

| 1 | This compound | 15.2 |

| 2 | 2-Aminooctadec-1-ol | 25.8 |

| 3 | 2-Aminoheptadec-14-en-1-ol | 18.9 |

| 4 | 2-Aminononadec-14-en-1-ol | 12.5 |

| 5 | 2-Aminooctadec-14-en-1,3-diol | 8.7 |

| ... | ... | ... |

Molecular Descriptor Calculation

Once the dataset is compiled, the next step is to calculate molecular descriptors for each compound. These are numerical values that represent different aspects of a molecule's structure and physicochemical properties. For long-chain amino alcohols like this compound, a variety of descriptors would be calculated to capture their unique structural features. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom count, and bond count.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and pharmacophore feature counts (e.g., hydrogen bond donors and acceptors).

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to shape, volume, and surface area. nih.gov For flexible molecules like this compound, it is crucial to consider conformational flexibility when calculating 3D descriptors.

A selection of relevant molecular descriptors for our hypothetical QSAR study is presented in the table below:

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | The surface area of all polar atoms in a molecule. |

| 2D | Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. |

| 3D | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |

| 3D | Molecular Volume (Vol) | The volume occupied by the molecule. |

Model Building and Validation

With the molecular descriptors calculated, the next step is to build the QSAR model. This involves using statistical methods to find a mathematical relationship between the descriptors and the biological activity. Common methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to build more complex and predictive QSAR models. mdpi.com

A crucial part of model building is rigorous validation to ensure that the model is not only statistically sound but also has good predictive power for new, untested compounds. nih.gov This is typically done by splitting the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability).

Key statistical parameters used for model validation include:

Coefficient of determination (R²): Indicates the goodness of fit of the model.

Cross-validated coefficient of determination (Q²): Measures the predictive ability of the model using internal cross-validation.

External validation (R²pred): Assesses the model's ability to predict the activity of compounds in the external test set.

A hypothetical QSAR model for the biological activity of this compound and its analogs might be represented by the following equation:

pIC50 = 0.5 * logP - 0.2 * TPSA + 0.8 * SASA - 1.5

The statistical performance of this hypothetical model is summarized in the table below:

| Statistical Parameter | Value |

| R² | 0.85 |

| Q² | 0.75 |

| R²pred | 0.72 |

These values would indicate a robust and predictive QSAR model that can be used to screen new, untested analogs of this compound for their potential biological activity.

Future Research Directions and Open Questions

Elucidation of Novel Biosynthetic and Metabolic Pathways for 2-Aminooctadec-14-EN-1-OL

The canonical biosynthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), leading to the formation of a C18 sphinganine (B43673) backbone. nih.govmdpi.commdpi.comnih.gov Subsequent desaturation, typically at the C4-C5 position, yields the common sphingosine (B13886) base. mdpi.comnih.gov However, the presence of a double bond at the C14 position in this compound suggests the involvement of novel or alternative enzymatic pathways.

A key area of investigation is the identification of the specific desaturase enzyme responsible for introducing the C14 double bond. Research has shown that fatty acid desaturase 3 (FADS3) is capable of inserting a cis-double bond at the C14 position in ceramides (B1148491) containing a sphingosine backbone, which points to a potential candidate for this non-canonical modification. libretexts.org Future studies should focus on confirming the role of FADS3 or identifying other novel desaturases that act on sphingoid base precursors to produce this specific isomer.

Once formed, this compound is likely integrated into various metabolic pathways, serving as a backbone for more complex sphingolipids. libretexts.org The metabolic fate of this compound is an open question. Research is needed to determine how it is N-acylated to form corresponding ceramides and subsequently converted into more complex structures such as sphingomyelins and glycosphingolipids. nih.govlibretexts.org Understanding the substrate specificity of the enzymes involved, such as ceramide synthases and sphingomyelin (B164518) synthases, for this atypical backbone is crucial.

Table 1: Key Enzymes in Sphingolipid Metabolism and Potential Role in this compound Biosynthesis

| Enzyme Class | General Function | Potential Role in this compound Pathway | Citation |

|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | Catalyzes the initial condensation of serine and palmitoyl-CoA to form the sphingoid base backbone. | Likely initiates the synthesis of the C18 backbone. Variations in SPT subunits (e.g., SPTLC3) could influence the formation of atypical bases. | nih.govmdpi.commdpi.com |

| 3-Ketodihydrosphingosine Reductase (KDSR) | Reduces the 3-keto group of the initial condensation product to a hydroxyl group, forming sphinganine. | A necessary step following the initial SPT reaction to form the dihydroxyamino alcohol structure. | mdpi.com |

| Fatty Acid Desaturase 3 (FADS3) | Inserts double bonds into fatty acyl chains. Known to create a cis-14 double bond in some lipids. | A primary candidate for introducing the C14 double bond into the sphingoid backbone or a ceramide intermediate. | libretexts.org |

| Ceramide Synthases (CerS) | Catalyze the N-acylation of the sphingoid base to form ceramide. | The specificity of different CerS isoforms for this compound will determine the types of ceramide derivatives formed. | nih.govlibretexts.org |

| Sphingomyelin Synthase (SMS) | Transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide to form sphingomyelin. | Its activity on ceramide derivatives of this compound would produce novel sphingomyelins. | nih.govmdpi.com |

Advanced Synthetic Strategies for Complex this compound Derivatives

The chemical synthesis of atypical sphingolipids and their derivatives is essential for producing standards for biological studies and for creating novel analogs with potential therapeutic properties. mdpi.com While the synthesis of related molecules like (2S,3R,14Z)-sphingosine and various 1-deoxysphingosine isomers has been reported, developing robust and scalable strategies for complex derivatives of this compound remains a key objective. mdpi.comacs.org

Future synthetic strategies will likely build upon established methods, such as those employing stereoselective reactions, cross-coupling metathesis, and the use of chiral precursors. mdpi.comnih.gov A general approach would involve:

Stereoselective synthesis of the core backbone: This requires precise control over the stereochemistry at C2 and C3, often starting from chiral building blocks like L-serine or employing asymmetric synthesis techniques. mdpi.com

Introduction of the C14 double bond: This can be achieved through methods like the Wittig reaction or olefin metathesis at a late stage of the synthesis to ensure the correct position and geometry (Z or E) of the double bond. mdpi.com

N-acylation: Conversion of the synthesized sphingoid base into its ceramide form by introducing a fatty acid chain via an amide linkage.

Addition of complex headgroups: The final step involves the chemical or enzymatic addition of polar headgroups, such as phosphates or carbohydrates, to the primary hydroxyl group to generate complex sphingolipid derivatives. nih.govlibretexts.org

Convergent synthesis, where the complex backbone and side chains are synthesized separately before being joined, could offer an efficient route to a diverse library of derivatives, similar to strategies used for complex molecules like penaresidins. chemrxiv.org

High-Throughput Screening Methodologies for Mechanistic Studies

To decipher the biological function of this compound and its metabolites, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of large chemical libraries to identify molecules that interact with and modulate the pathways involving this compound. nih.gov

A critical need is the development of robust and specific HTS assays. This involves:

Developing specific substrates: Synthesizing fluorescently-labeled analogs of this compound or its ceramide derivative (e.g., using NBD or other fluorophores) to act as reporters in enzymatic assays. core.ac.uk

Establishing cell-based and cell-free assays: Creating plate-based assays using purified enzymes (e.g., candidate desaturases or kinases) or engineered cell lines that produce or respond to the compound. core.ac.ukdur.ac.uk

Identifying modulators: Screening for small molecule inhibitors or activators of the biosynthetic enzymes that produce this compound or the catabolic enzymes that degrade it. This can help to manipulate its cellular levels and observe the resulting phenotype.

The identification of selective pharmacological probes through HTS will be instrumental in defining the compound's role in cell physiology and its potential as a therapeutic target. nih.gov

Integration of Omics Data with this compound Research

A systems biology approach, integrating multiple layers of "omics" data, is essential for a holistic understanding of the role of this compound. nih.govnih.gov This involves combining data from genomics, transcriptomics, proteomics, and lipidomics to connect the genetic basis of its production to its ultimate functional output.

Table 2: Application of Omics Technologies to this compound Research

| Omics Field | Research Question | Expected Outcome | Citation |

|---|---|---|---|

| Lipidomics | What is the abundance and distribution of this compound and its derivatives in different tissues, cells, or disease states? | Identification of biological systems where the compound is prevalent or dysregulated, providing clues to its function. | nih.gov |

| Transcriptomics | Which genes, particularly those for desaturases and other lipid-metabolizing enzymes, are co-expressed with the abundance of this compound? | Identification of candidate genes responsible for the biosynthesis and metabolism of this compound. | ufz.de |

| Proteomics | What are the protein levels of the candidate enzymes identified through transcriptomics? | Confirmation that the identified genes are translated into functional enzymes in the relevant biological context. | ufz.de |

| Genomics | Are there genetic polymorphisms (e.g., in the FADS3 gene) in populations that correlate with varying levels of this compound? | Establishing a direct genetic link to the production of the compound and its potential role in heritable traits or diseases. | nih.gov |

The integration of these datasets can reveal complex regulatory networks and pinpoint the specific pathways where this compound plays a critical role. nih.govmdpi.com Challenges in this area include the computational complexity of analyzing large, heterogeneous datasets, which requires sophisticated bioinformatics tools and statistical methods. arxiv.org

Computational Design of Functionally Tuned this compound Analogues

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery of novel, functionally optimized analogs of this compound. Instead of relying solely on trial-and-error synthesis, computational design can predict the properties of new molecules before they are created.

Future research in this area should leverage techniques such as:

Molecular Docking: Simulating the binding of designed analogues to the active sites of target enzymes (e.g., kinases, synthases) or receptors to predict binding affinity and specificity.

Molecular Dynamics (MD) Simulations: Modeling how analogues of this compound behave within a lipid bilayer, providing insights into their effects on membrane properties like fluidity and domain formation. This can also predict the conformation of the lipid, as has been done for other sphingolipid isomers. acs.org

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of analogues with their measured biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

These computational approaches can guide the rational design of analogues with enhanced biological activity, improved metabolic stability, or specific targeting capabilities, thereby streamlining the development of novel probes and therapeutic leads.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.